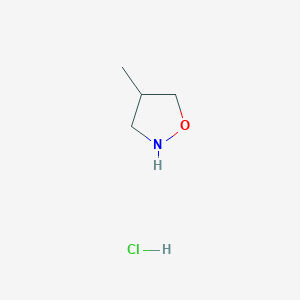

4-Methylisoxazolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

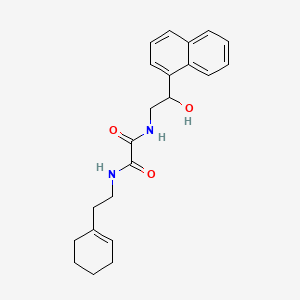

4-Methylisoxazolidine hydrochloride is a chemical compound with the formula C4H10ClNO1. It is used for research purposes1. However, detailed information about this specific compound is limited in the literature.

Synthesis Analysis

The synthesis of isoxazolidine derivatives, which 4-Methylisoxazolidine hydrochloride is a part of, has been a topic of interest in recent years. Isoxazolidines can be produced by the nitrone-olefin (3+2) cycloaddition reaction2. They represent precursors to 1,3-aminoalcohols2. However, the specific synthesis process for 4-Methylisoxazolidine hydrochloride is not readily available in the literature.Molecular Structure Analysis

The molecular structure of 4-Methylisoxazolidine hydrochloride is not explicitly mentioned in the literature. However, it is known that it has a molecular weight of 123.581.Chemical Reactions Analysis

The specific chemical reactions involving 4-Methylisoxazolidine hydrochloride are not readily available in the literature. However, isoxazolidines, in general, have been known to be involved in various chemical reactions. For instance, isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts2.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylisoxazolidine hydrochloride are not explicitly mentioned in the literature. However, it is known that it has a molecular weight of 123.581.Applications De Recherche Scientifique

Green Synthesis of Isoxazoles and Their Applications

- Anticancer and Electrochemical Properties : A study by Badiger, Khatavi, and Kamanna (2022) demonstrated the green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, highlighting their significant anticancer activity against lung cancer cells and their potential as antioxidant agents due to their electrochemical behavior. This indicates a promising avenue for developing novel drug-like candidates using isoxazole derivatives (Badiger, Khatavi, & Kamanna, 2022).

Novel Synthesis Methods

- Cyclization Products of Ketoxime : Research by Uncuţa et al. (2003) explored the cyclization of oxime derivatives, leading to stable 3,5,5-trisubstituted 3-isoxazolidinol and bridged bicycle compounds. This work provides insights into the synthesis of complex structures from simpler precursors, demonstrating the versatility of isoxazolines in synthesis (Uncuţa et al., 2003).

Biological and Medicinal Applications

- High Cytostatic Activity : A study by Janecki et al. (2006) introduced 4-methylideneisoxazolidin-5-ones as a new class of compounds with high cytostatic activity against leukemia cell lines. This research opens pathways for developing new therapeutic agents based on the isoxazolidine structure (Janecki et al., 2006).

Anticorrosion Properties

- Anticorrosion Agent for Carbon Steel : Alhaffar et al. (2019) investigated the potential of a synthesized isoxazolidine derivative as an anticorrosion agent for carbon steel in an acid environment. The study not only emphasized the compound's green (environmentally friendly) attributes but also its effectiveness in protecting steel against corrosion, showcasing the practical applications of isoxazolidines in materials science (Alhaffar et al., 2019).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Banpurkar, Wazalwar, and Perdih (2018) synthesized azo dyes from 3-methyl-4H-isoxazol-5-one and studied their antibacterial and antifungal activities. The compounds showed notable activity against Staphylococcus aureus and Candida albicans, indicating the potential for isoxazoline derivatives in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

Safety And Hazards

The specific safety and hazards associated with 4-Methylisoxazolidine hydrochloride are not readily available in the literature.

Orientations Futures

The future directions for research on 4-Methylisoxazolidine hydrochloride are not explicitly mentioned in the literature. However, the field of heterocyclic compounds, which includes isoxazolidines, continues to be an area of interest for researchers due to their potential applications in medicinal chemistry34.

Please note that the information provided is based on the available literature and there may be more recent studies or data not included in this response. For a more comprehensive understanding, further research and review of more recent literature may be necessary.

Propriétés

IUPAC Name |

4-methyl-1,2-oxazolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4-2-5-6-3-4;/h4-5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXCHKZPMXENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNOC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylisoxazolidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2808836.png)

![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)

![1-Bromo-3-[(2-methoxyethyl)thio]-benzene](/img/structure/B2808839.png)

![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)

![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)

![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)

![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2808850.png)

![Piperidin-1-yl-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]methanone](/img/structure/B2808852.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2808853.png)